molecular formula C9H8BrF2NO B8123878 5-Bromo-N-ethyl-2,4-difluorobenzamide

5-Bromo-N-ethyl-2,4-difluorobenzamide

Cat. No.: B8123878
M. Wt: 264.07 g/mol
InChI Key: KQBQNXDQKLEDGG-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2,4-difluorobenzamide is a chemical compound characterized by a bromine atom, an ethyl group, and two fluorine atoms attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-ethyl-2,4-difluorobenzamide typically involves a multi-step process starting with the bromination of 2,4-difluorobenzamide. The bromination step is usually carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-ethyl-2,4-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.

  • Substitution: The fluorine atoms can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed:

  • Oxidation: Bromate derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: A variety of substituted benzamide derivatives.

Scientific Research Applications

5-Bromo-N-ethyl-2,4-difluorobenzamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs with specific biological activities.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-N-ethyl-2,4-difluorobenzamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Bromo-N-ethyl-5-fluorobenzamide: Similar structure but with different positions of the bromine and fluorine atoms.

  • 5-Bromo-2,4-difluorobenzamide: Lacks the ethyl group present in the compound of interest.

Uniqueness: 5-Bromo-N-ethyl-2,4-difluorobenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound in various applications.

Properties

IUPAC Name

5-bromo-N-ethyl-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c1-2-13-9(14)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBQNXDQKLEDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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